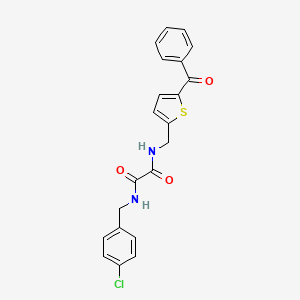![molecular formula C24H22FN5O3 B2875774 N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-21-4](/img/structure/B2875774.png)
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole moiety, and a phenyl group
Méthodes De Préparation
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the phenyl group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high yields.
Formation of the pyrazole ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters.
Final assembly: The final step involves the coupling of the oxadiazole and pyrazole intermediates, often using amide bond formation techniques.
Analyse Des Réactions Chimiques
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Applications De Recherche Scientifique
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities, such as anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate the activity of specific receptors, leading to changes in cellular signaling pathways.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds:
1-ethyl-N-{3-[(5-phenyl-1,3,4-thiadiazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide: This compound has a thiadiazole ring instead of an oxadiazole ring, which can lead to different biological activities and chemical reactivity.
1-ethyl-N-{3-[(5-phenyl-1,3,4-triazol-2-yl)methoxy]phenyl}-1H-pyrazole-3-carboxamide: This compound has a triazole ring, which can also affect its properties and applications.
Propriétés
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3/c1-15-12-18(4-6-20(15)25)30-23(16-8-10-26-11-9-16)22(28-29-30)24(31)27-14-17-13-19(32-2)5-7-21(17)33-3/h4-13H,14H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFJYPWFGFZMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxy-1-azaspiro[4.4]nonane](/img/structure/B2875694.png)
![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2875695.png)
![4-[[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2875697.png)

![N-benzyl-2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2875700.png)
![4-phenyl-N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}oxane-4-carboxamide](/img/structure/B2875701.png)
![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B2875705.png)

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)
![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)
